

Vecabrutinib pharmacokinetics absorption distribution metabolism

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Compound Focus: Vecabrutinib

CAS No.: 1510829-06-7

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Pharmacokinetic and Pharmacodynamic Data

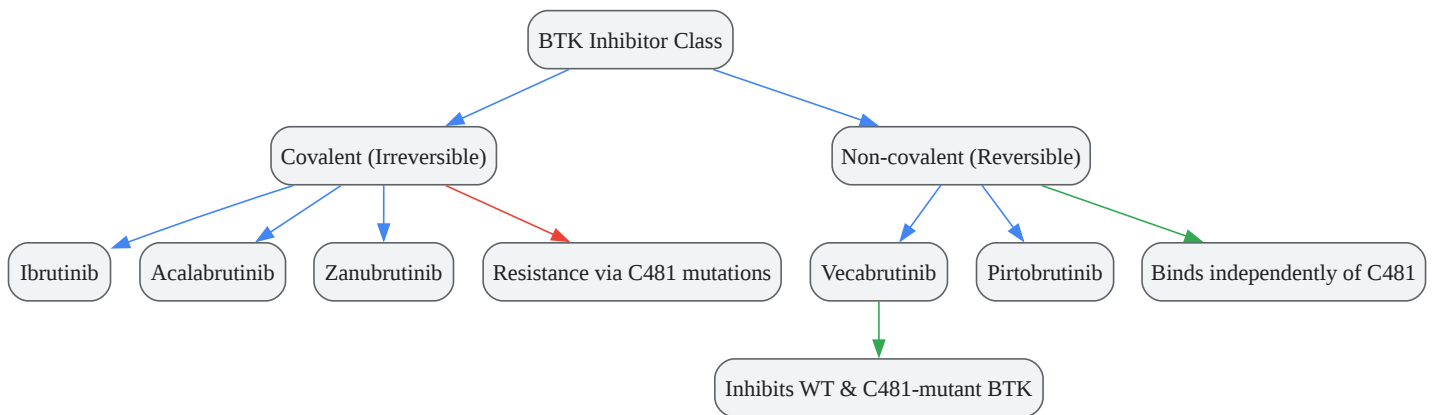
The table below summarizes the available quantitative data for **Vecabrutinib** from a Phase Ib dose-escalation study [1].

Parameter	Value / Description
Dosing	Up to 410 mg twice daily (BID) [1]
Protein Binding	Highly protein bound (98.7%) [1]
Dose Proportionality	Exposure was approximately dose-proportional [1]
Dosing Interval	Twice-daily (BID) dosing supported [1]
IC50 (in vitro)	18.4 nM [1]
BTK Residence Time	15 minutes [1]
Key Pharmacodynamic Effect	Sustained reduction in serum cytokines (CCL3, CCL4, TNF α) at higher dose levels (\geq 246 mg BID) [1]

Mechanism of Action and Clinical Context

Vecabrutinib is a selective, **non-covalent (reversible) inhibitor** of Bruton's tyrosine kinase (BTK). Its primary development rationale is to inhibit both wild-type BTK and the C481-mutated forms that confer resistance to covalent BTK inhibitors (e.g., Ibrutinib, Acalabrutinib) [2] [1].

The following diagram illustrates the position of **Vecabrutinib** in the BTK inhibitor landscape and its core mechanism.



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Clinical Trial Summary and Outcome

The key clinical data comes from a Phase Ib/II trial (NCT03037645) in patients with advanced, relapsed/refractory B-cell malignancies who had progressed on prior BTK inhibitor therapy [3] [1].

- **Trial Design:** The completed Phase Ib portion was a dose-escalation study. Thirty-nine patients, the majority with CLL, were enrolled. The population was high-risk, with a median of four prior therapies, and 55% of CLL patients had a BTK C481 mutation [1].
- **Safety & Tolerability: Vecabrutinib** was well-tolerated up to the highest dose studied (410 mg BID). The maximum-tolerated dose was not reached. The most common treatment-emergent adverse

events were anemia (31%), nausea, fatigue, headache, and dyspnea (21% each). Grade ≥ 3 adverse events were mainly hematologic [1].

- **Efficacy:** The clinical activity of **Vecabrutinib** as a single agent was found to be **insufficient** for continued development in this patient population. Evidence of clinical benefit was modest: one patient with CLL achieved a partial response, and 13 had stable disease. The study was terminated after the Phase Ib portion, and no Phase II expansion was conducted [1].

Information Gaps and Limitations

The search results indicate that detailed data on several core aspects of **Vecabrutinib**'s pharmacokinetics are **not available publicly**. Key missing information includes:

- **Absorption:** No specific data on oral absorption (e.g., T_{max}, bioavailability) is provided [1].
- **Distribution:** Apart from high protein binding, Volume of Distribution (V_d) and tissue distribution data are not available [1].
- **Metabolism:** The metabolic pathway(s) of **Vecabrutinib** are not described in the search results [1].
- **Excretion:** Data on elimination half-life, clearance, and route of excretion (e.g., fecal, renal) are unavailable [1].

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References

1. Phase Ib dose-escalation study of the selective, non- ... [haematologica.org]
2. Next-generation Bruton tyrosine kinase inhibitors and ... [pmc.ncbi.nlm.nih.gov]
3. : Uses, Interactions, Mechanism of... | DrugBank Online Vecabrutinib [go.drugbank.com]

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